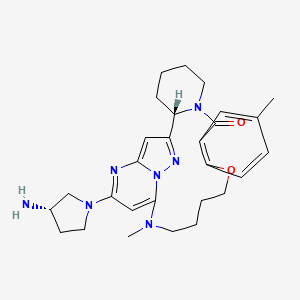

Rsv-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H37N7O2 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(2S)-23-[(3S)-3-aminopyrrolidin-1-yl]-11,20-dimethyl-15-oxa-7,20,24,26,27-pentazapentacyclo[23.2.1.02,7.09,14.021,26]octacosa-1(27),9(14),10,12,21,23,25(28)-heptaen-8-one |

InChI |

InChI=1S/C28H37N7O2/c1-19-8-9-24-21(15-19)28(36)34-12-4-3-7-23(34)22-16-26-30-25(33-13-10-20(29)18-33)17-27(35(26)31-22)32(2)11-5-6-14-37-24/h8-9,15-17,20,23H,3-7,10-14,18,29H2,1-2H3/t20-,23-/m0/s1 |

InChI Key |

RNKULGCYSCGYOZ-REWPJTCUSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OCCCCN(C3=CC(=NC4=CC(=NN43)[C@@H]5CCCCN5C2=O)N6CC[C@@H](C6)N)C |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCCN(C3=CC(=NC4=CC(=NN43)C5CCCCN5C2=O)N6CCC(C6)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Small Molecule Inhibitors Targeting RSV Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2][3] The viral RNA-dependent RNA polymerase (RdRp) complex, essential for the replication and transcription of the viral genome, represents a prime target for the development of direct-acting antiviral therapies.[2][4] This complex consists of the large polymerase protein (L) and its cofactor, the phosphoprotein (P). The L protein is a multifunctional enzyme containing the core RdRp domain, as well as domains for capping (polyribonucleotidyl transferase, PRNTase) and methylation (methyltransferase, MTase) of viral mRNAs. This guide provides an in-depth overview of the current landscape of small molecule inhibitors targeting the RSV polymerase, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

The RSV Polymerase Complex: A Multifaceted Antiviral Target

The RSV L protein, in complex with the P protein, is the central machinery for viral RNA synthesis. Its multifaceted nature offers several potential sites for therapeutic intervention. Small molecule inhibitors have been developed to target various domains and functions of the polymerase complex, broadly categorized as nucleoside and non-nucleoside inhibitors (NNIs).

Classes of RSV Polymerase Inhibitors and their Mechanisms of Action

Non-Nucleoside Inhibitors (NNIs)

NNIs represent a diverse group of compounds that bind to various allosteric sites on the L protein, leading to the inhibition of polymerase activity.

-

Capping Domain Inhibitors: Several potent NNIs, including JNJ-8003, MRK-1, and EDP-323, bind to an induced-fit pocket on the capping domain of the L protein. Binding to this site allosterically inhibits the nucleotide addition activity of the RdRp domain, particularly during the early stages of RNA synthesis.

-

Palm Domain Inhibitors: A novel class of spiro-indolinone inhibitors has been identified that binds to a highly conserved site in the palm domain of the RdRp, adjacent to the nucleotide-binding site. This proximity suggests interference with incoming nucleotides or the positioning of the RNA template.

-

Connector Domain Inhibitors: Compounds like AZ-27 have been shown to target the connector domain of the L protein. Resistance mutations to these inhibitors map to this region, suggesting a distinct mechanism of action.

-

Conserved Allosteric Site Inhibitors: MRK-1 has also been shown to bind to a conserved allosteric site on the L protein, distinct from the capping domain pocket, which is present in both RSV and the related human metapneumovirus (HMPV). This binding inhibits conformational changes required for RNA synthesis initiation and the transition to elongation.

Nucleoside/Nucleotide Analogues

Nucleoside analogues, such as ALS-8112 and its prodrug lumicitabine (ALS-8176), act as chain terminators of RNA synthesis. These compounds are metabolized intracellularly to their active triphosphate form, which is then incorporated into the growing viral RNA chain by the RdRp. The incorporated analogue prevents the addition of subsequent nucleotides, thus halting viral replication and transcription.

Quantitative Data for Selected RSV Polymerase Inhibitors

The following table summarizes the reported potency and cytotoxicity of several small molecule inhibitors targeting the RSV polymerase.

| Inhibitor Class | Compound | Target Site | Assay Type | Potency (EC50/IC50) | Cytotoxicity (CC50) | Cell Line | Reference(s) |

| NNI | EDP-323 | L protein (Capping Domain) | Antiviral | 0.11 - 0.44 nM | > 50 µM | HEp-2, A549 | |

| NNI | JNJ-8003 | L protein (Capping Domain) | Antiviral & Polymerase | Sub-nanomolar | Not specified | Not specified | |

| NNI | PC786 | L protein | RdRp activity | IC50 = 2.1 nM | Not specified | Cell-free | |

| NNI | AZ-27 | L protein (Connector Domain) | Antiviral (RSV-A) | 10 - 40 nM | > 10 µM | HEp-2 | |

| NNI | AZ-27 | L protein (Connector Domain) | Antiviral (RSV-B) | ~1 µM | > 10 µM | HEp-2 | |

| NNI | GRP-74915 (1a) | L protein | Antiviral | 0.21 µM | > 8.4 µM | HEp-2 | |

| NNI | 8n | L protein | Antiviral | 0.06 µM | > 30 µM | HEp-2 | |

| NNI | Spiro-indolinone (22) | L protein (Palm Domain) | Polymerase | IC50 = 0.27 µM | > 50 µM | HeLa | |

| NNI | Spiro-indolinone (22) | L protein (Palm Domain) | Antiviral (eGFP) | EC50 = 2.28 µM | > 50 µM | HeLa | |

| Nucleoside | ALS-8112 | RdRp | Antiviral | Not specified | > 100 µM | HEp-2 | |

| Nucleoside Prodrug | ALS-8176 (lumicitabine) | RdRp | Antiviral | Not specified | > 100 µM | HEp-2 |

Experimental Protocols for Inhibitor Evaluation

A hierarchical approach is typically employed to discover and characterize RSV polymerase inhibitors, starting with high-throughput screening and progressing to more detailed mechanistic studies.

Primary High-Throughput Screening: Cell-Based Assays

-

Objective: To identify compounds that protect host cells from virus-induced cytopathic effect (CPE).

-

Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., HEp-2, A549) in 384-well plates.

-

Compound Addition: Add test compounds from a chemical library at a fixed concentration (e.g., 10 µM).

-

Virus Infection: Infect the cells with an RSV strain (e.g., RSV-A Long) at a low multiplicity of infection (MOI).

-

Incubation: Incubate plates for several days (e.g., 5-6 days) to allow for the development of CPE in untreated, infected control wells.

-

Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Hit Identification: Identify compounds that show a significant increase in cell viability compared to virus-only controls.

-

Secondary Assays for Hit Confirmation and Potency Determination

-

Objective: To confirm the antiviral activity of hits and determine their potency (EC50) and cytotoxicity (CC50).

-

Plaque Reduction Assay:

-

Grow confluent monolayers of host cells in multi-well plates.

-

Infect cells with a known amount of RSV in the presence of serial dilutions of the test compound.

-

Overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

After incubation, fix and stain the cells to visualize and count the plaques.

-

The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

-

-

Reporter Virus Assay:

-

Utilize a recombinant RSV strain that expresses a reporter gene (e.g., GFP, luciferase).

-

Infect cells with the reporter virus in the presence of varying concentrations of the inhibitor.

-

After a suitable incubation period, measure the reporter gene expression (e.g., fluorescence, luminescence).

-

A reduction in reporter signal indicates inhibition of viral replication.

-

Mechanistic Studies: Targeting the Polymerase

-

Biochemical RNA-Dependent RNA Polymerase (RdRp) Assay:

-

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of the RSV polymerase.

-

Methodology:

-

Reaction Mixture: Assemble a reaction containing purified recombinant RSV L-P complex, a short synthetic RNA template corresponding to a viral promoter, and a mixture of nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP).

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

-

Product Analysis: Quench the reaction and separate the resulting radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Detect the RNA products using autoradiography or phosphorimaging.

-

Quantification: Quantify the amount of RNA synthesis to determine the IC50 of the inhibitor.

-

-

-

Minigenome/Replicon Assay:

-

Objective: To assess the effect of an inhibitor on viral RNA synthesis in a controlled cellular environment without the production of infectious virus.

-

Methodology:

-

Transfection: Co-transfect cells (e.g., BSR-T7/5) with plasmids expressing the RSV L, P, N, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that encodes a reporter gene.

-

Inhibitor Treatment: Treat the transfected cells with the test compound.

-

Reporter Measurement: After incubation, measure the expression of the reporter gene, which is dependent on the functional activity of the reconstituted polymerase complex.

-

This assay confirms that the compound's target is within the viral replication and transcription machinery.

-

-

Resistance Profiling

-

Objective: To identify the specific target of an inhibitor and understand potential resistance mechanisms.

-

Methodology:

-

Virus Passage: Culture RSV in the presence of sub-optimal, gradually increasing concentrations of the inhibitor over multiple passages.

-

Isolate Resistant Virus: Isolate and plaque-purify viral clones that can replicate at high concentrations of the compound.

-

Sequence Analysis: Sequence the genome of the resistant viruses, focusing on the L protein gene, to identify mutations that are not present in the wild-type virus.

-

Reverse Genetics: Introduce the identified mutations into a wild-type infectious clone of RSV to confirm that the specific mutation confers resistance to the inhibitor.

-

Conclusion

The RSV polymerase is a well-validated and highly attractive target for antiviral drug development. The discovery of multiple distinct binding pockets on the L protein has paved the way for the development of a diverse pipeline of non-nucleoside inhibitors with different mechanisms of action. These, along with nucleoside analogues that act as chain terminators, offer significant promise for the treatment of RSV infections. The combination of robust biochemical and cell-based assays allows for the detailed characterization of these inhibitors, from initial high-throughput screening to in-depth mechanistic studies and resistance profiling. Future efforts will likely focus on optimizing the potency and pharmacokinetic properties of these lead compounds and exploring combination therapies to enhance efficacy and mitigate the risk of resistance.

References

- 1. Evaluation of a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase in translatable animals models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Characterization of Novel Respiratory Syncytial Virus (RSV) Entry Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of novel Respiratory Syncytial Virus (RSV) entry inhibitors. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. The guide details the molecular mechanisms of RSV entry, profiles of various inhibitor classes, quantitative data on their antiviral activity, and detailed protocols for key experimental assays.

Introduction to Respiratory Syncytial Virus and the Entry Process

Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded RNA virus and a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The viral entry process is a critical first step in the infection cycle and a primary target for antiviral drug development.[1]

The RSV envelope is decorated with two key glycoproteins: the attachment (G) protein and the fusion (F) protein.[2] The entry process is initiated by the attachment of the G protein to host cell surface receptors, which is thought to be followed by the engagement of the F protein.[3] The F protein, a class I fusion protein, then undergoes a series of dramatic conformational changes.[1] This transition from a metastable prefusion state to a highly stable postfusion state drives the fusion of the viral and host cell membranes, allowing the viral contents to enter the host cell cytoplasm. The F protein is the primary target for the development of RSV entry inhibitors due to its essential role in viral entry and its high degree of conservation across RSV subtypes.

Classes of RSV Entry Inhibitors

Several classes of molecules have been investigated for their ability to inhibit RSV entry, primarily by targeting the F protein. These include small molecules, monoclonal antibodies, and peptides.

Small Molecule Inhibitors

Small molecule inhibitors typically function by binding to the F protein and preventing the conformational changes necessary for membrane fusion. A number of these compounds have demonstrated potent in vitro activity.

Monoclonal Antibodies

Monoclonal antibodies (mAbs) targeting the F protein can potently neutralize RSV. Palivizumab and the more recent nirsevimab are notable examples that have been approved for prophylactic use. These antibodies bind to specific antigenic sites on the F protein, particularly in its prefusion conformation, thereby blocking viral entry.

Peptide-Based Inhibitors

Peptides derived from the heptad repeat regions (HRA and HRB) of the F protein can interfere with the formation of the six-helix bundle, a critical structure for membrane fusion. While potent in vitro, challenges such as oral bioavailability and in vivo stability have limited their clinical development.

Quantitative Data on RSV Entry Inhibitors

The following tables summarize the in vitro potency of various RSV entry inhibitors.

Table 1: Antiviral Activity of Small Molecule RSV Entry Inhibitors

| Compound | Target | RSV Strain(s) | Assay Type | EC50/IC50 | Reference(s) |

| BMS-433771 | F Protein | A and B groups | CPE | Average EC50 of 20 nM | |

| JNJ-53718678 | F Protein | Not Specified | Not Specified | Not Specified | |

| VP-14637 | F Protein | Not Specified | Not Specified | EC50 of 1.4 nM | |

| MDT-637 | F Protein | RSV-A Long, RSV-A2 | q-PCR | IC50 of 1.42 ng/mL and 3.4 ng/mL, respectively | |

| GS-5806 | F Protein | Not Specified | Not Specified | Not Specified | Not Specified |

| AK-0529 | F Protein | Not Specified | Not Specified | Not Specified | Not Specified |

| RV-521 | F Protein | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Neutralizing Activity of Monoclonal Antibodies against RSV

| Antibody | Target Site | RSV Strain(s) | Assay Type | IC50 | Reference(s) |

| Nirsevimab | Site Ø (prefusion F) | 59 RSV A and 43 RSV B clinical isolates | Neutralization | Median IC50 of 3.1 ng/mL (RSV A) and 3.0 ng/mL (RSV B) | |

| Palivizumab | Site II (F protein) | Not Specified | Not Specified | Not Specified |

Table 3: Inhibitory Activity of Peptide-Based RSV Entry Inhibitors

| Peptide | Target Region | RSV Strain(s) | Assay Type | EC50/IC50 | Reference(s) |

| T-118 | HRB | Not Specified | Not Specified | EC50 of 0.05 µM | |

| HRA-30a | HRA | Not Specified | Fusion Inhibition | IC50 of 1.68 µM | |

| C20 | HRB | Not Specified | Not Specified | IC50 of 14.9 µM | |

| C30 | HRB | Not Specified | Not Specified | IC50 of 6.8 µM | |

| 5-Helix | HRA/HRB | Not Specified | Not Specified | IC50 of 3.36 µM | |

| HR121 | HRA/HRB | Not Specified | Not Specified | IC50 of 3.74 µM | |

| HR212 | HRA/HRB | Not Specified | Not Specified | IC50 of 7.95 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RSV entry inhibitors.

Plaque Reduction Neutralization Assay (PRNA)

This assay measures the ability of an antibody or compound to neutralize RSV and prevent the formation of plaques (areas of virus-infected cells) in a cell monolayer.

Materials:

-

HEp-2 or Vero cells

-

RSV stock (e.g., RSV-A2 or RSV-B1)

-

96-well or 24-well cell culture plates

-

Cell culture medium (e.g., DMEM) with 2% FBS

-

Serial dilutions of test compound or antibody

-

Overlay medium (e.g., 1.5% methylcellulose in culture medium)

-

Fixative (e.g., 80% methanol)

-

Primary antibody against RSV F protein

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

Procedure:

-

Seed HEp-2 or Vero cells in culture plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the test compound or antibody in culture medium.

-

Mix the diluted compound/antibody with a known amount of RSV (e.g., 50-100 plaque-forming units) and incubate for 1 hour at 37°C to allow for neutralization.

-

Remove the culture medium from the cell monolayers and inoculate with the virus-compound/antibody mixture.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the overlay medium to restrict virus spread to adjacent cells.

-

Incubate the plates for 3-5 days at 37°C until plaques are visible.

-

Fix the cells with the fixative solution.

-

Immunostain the plaques using a primary antibody against the RSV F protein, followed by an HRP-conjugated secondary antibody and a precipitating substrate.

-

Count the number of plaques in each well. The percent reduction in plaques compared to the virus control is calculated to determine the inhibitory concentration.

Cell-Based Fusion Assay

This assay quantifies the ability of an inhibitor to block F protein-mediated cell-cell fusion (syncytia formation).

Materials:

-

Effector cells (e.g., HEK293T) expressing RSV F protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).

-

Target cells (e.g., A549) expressing T7 RNA polymerase.

-

96-well cell culture plates.

-

Cell culture medium.

-

Serial dilutions of the test compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-culture the effector and target cells in a 96-well plate.

-

Add serial dilutions of the test compound to the co-culture.

-

Incubate for 18-24 hours at 37°C to allow for cell fusion.

-

When an effector cell fuses with a target cell, the T7 RNA polymerase from the target cell enters the effector cell and drives the expression of the luciferase reporter gene.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The reduction in luminescence in the presence of the compound compared to the control indicates fusion inhibition.

Viral Attachment and Entry Assays

These assays differentiate between inhibition of viral binding to the cell surface and inhibition of the subsequent entry/fusion step.

Viral Attachment Assay:

-

Pre-chill cells (e.g., HEp-2) to 4°C.

-

Incubate the cells with RSV in the presence of serial dilutions of the test compound at 4°C for 1-2 hours. At this temperature, the virus can attach to the cell surface but cannot enter.

-

Wash the cells extensively with cold PBS to remove unbound virus and compound.

-

Lyse the cells and quantify the amount of attached virus by qPCR for viral RNA or by ELISA for a viral protein.

Viral Entry/Fusion Assay:

-

Pre-chill cells to 4°C and allow RSV to attach to the cells for 1-2 hours in the absence of the compound.

-

Wash the cells with cold PBS to remove unbound virus.

-

Add pre-warmed culture medium containing serial dilutions of the test compound and shift the temperature to 37°C to allow for synchronized viral entry.

-

After a defined period (e.g., 1-3 hours), inactivate the remaining extracellular virus with a low pH citrate buffer.

-

Culture the cells for 24-48 hours and then quantify the level of infection by measuring viral gene expression (e.g., by qPCR or a reporter virus) or by an infectious focus assay.

Visualizations of Signaling Pathways and Experimental Workflows

RSV Entry Signaling Pathway

The following diagram illustrates the key steps and molecular interactions involved in RSV entry into a host cell.

Caption: RSV entry is a multi-step process involving viral attachment and membrane fusion.

Experimental Workflow for Discovery and Characterization of RSV Entry Inhibitors

This diagram outlines a typical workflow for identifying and characterizing novel RSV entry inhibitors.

References

High-Throughput Screening for Respiratory Syncytial Virus (RSV) Antiviral Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, young children, and the elderly. Despite its prevalence and impact, therapeutic options are limited, underscoring the urgent need for novel antiviral agents. High-throughput screening (HTS) has emerged as a powerful strategy to identify and characterize new RSV inhibitors. This technical guide provides an in-depth overview of the core principles, methodologies, and data analysis involved in HTS for RSV antiviral drug discovery. It details various screening assays, summarizes key findings from successful screening campaigns, and presents detailed experimental protocols. Furthermore, this guide illustrates critical viral processes and screening workflows through diagrams and discusses the current challenges and future directions in the field.

Introduction: The Unmet Medical Need for RSV Antivirals

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants and young children worldwide.[1][2][3] It is estimated that most children will have been infected with RSV by the age of two.[2] While most infections result in mild, cold-like symptoms, severe cases can lead to hospitalization and significant morbidity and mortality, especially in premature infants, children with underlying health conditions, the elderly, and immunocompromised individuals.[1]

Currently, treatment for severe RSV infection is primarily supportive. The only approved antiviral drug, ribavirin, has limited efficacy and is associated with safety concerns, restricting its use to high-risk patients. Prophylaxis with the monoclonal antibody palivizumab is available for high-risk infants, but its high cost limits its widespread use. Consequently, there is a critical need for the development of safe and effective antiviral drugs for the treatment of RSV infections.

High-Throughput Screening (HTS) Platforms for RSV Antiviral Discovery

HTS enables the rapid screening of large compound libraries to identify molecules that modulate a specific biological target or pathway. Several HTS assay formats have been developed and optimized for RSV antiviral discovery.

Cell-Based Assays

Cell-based assays are physiologically relevant as they assess the ability of a compound to inhibit viral replication within a host cell.

RSV infection induces characteristic changes in host cells, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and syncytia formation, ultimately leading to cell death. CPE inhibition assays measure the ability of a compound to protect cells from virus-induced death.

-

Principle: Host cells are infected with RSV in the presence of test compounds. After an incubation period, cell viability is measured using various readouts, such as ATP measurement (luminescence), vital dyes (e.g., neutral red), or protein quantification. An increase in cell viability compared to untreated, infected cells indicates potential antiviral activity.

-

Advantages: This method is relatively simple, cost-effective, and reflects the overall outcome of viral infection.

-

Disadvantages: It is a non-specific assay and can identify compounds that are cytotoxic at concentrations that inhibit viral replication. Therefore, counter-screens for cytotoxicity are essential.

A high-throughput screen based on the inhibition of RSV-induced CPE in HEp-2 cells was successfully used to screen a large chemical library, leading to the identification of novel RSV inhibitors.

These assays utilize recombinant RSV strains that express a reporter gene, such as enhanced green fluorescent protein (eGFP) or luciferase.

-

Principle: The expression of the reporter gene is directly proportional to the level of viral replication. Antiviral compounds will inhibit viral replication, leading to a decrease in the reporter signal.

-

Advantages: These assays are highly sensitive, quantitative, and amenable to automation, making them well-suited for HTS. They can be more specific than CPE assays as the readout is directly linked to viral gene expression.

-

Disadvantages: The generation and validation of stable recombinant reporter viruses can be time-consuming.

A fluorescence-based HTS assay using a recombinant RSV expressing eGFP has been successfully developed and used to screen a large compound library, identifying several active compounds against RSV. Similarly, luciferase-based reporter assays have been established for HTS and for measuring neutralizing antibodies.

Biochemical Assays

Biochemical assays are designed to screen for inhibitors of specific viral enzymes or protein-protein interactions that are essential for viral replication.

-

Principle: These assays use purified viral proteins or protein complexes in a cell-free system. For example, an in vitro assay for the RSV RNA-dependent RNA polymerase (RdRp) complex can be used to identify inhibitors of viral transcription and replication.

-

Advantages: They provide direct information about the molecular target of the compound and can identify inhibitors with novel mechanisms of action.

-

Disadvantages: These assays are often more complex to develop and may not reflect the cellular environment, potentially leading to false positives or negatives.

An in vitro polyadenylation-dependent capture assay was developed to screen for inhibitors of the RSV L polymerase transcription activity.

Replicon-Based Assays

RSV replicons are self-replicating RNAs that contain the viral replication machinery but lack the genes for structural proteins, making them non-infectious.

-

Principle: The replicon is engineered to express a reporter gene, and its replication can be quantified by measuring the reporter signal. This allows for the specific screening of compounds that inhibit viral RNA synthesis.

-

Advantages: This system is safe as no infectious virus is produced. It specifically targets the viral replication complex, thus filtering out compounds that inhibit other stages of the viral life cycle.

-

Disadvantages: The development of stable replicon cell lines can be challenging.

A robust RSV replicon luminescence-reporter assay was used to screen a library of 1 million compounds, leading to the identification of specific inhibitors of RSV replication.

Experimental Workflows and Signaling Pathways

General HTS Workflow for RSV Antiviral Discovery

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel RSV inhibitors.

Caption: A generalized workflow for a high-throughput screening campaign to identify RSV inhibitors.

RSV Life Cycle and Antiviral Targets

Understanding the RSV life cycle is crucial for identifying potential drug targets. The following diagram outlines the key steps in RSV replication and highlights the points of intervention for different classes of antiviral compounds.

Caption: The Respiratory Syncytial Virus life cycle and key antiviral drug targets.

Quantitative Data Summary

The following tables summarize the antiviral activity of selected compounds identified through high-throughput screening.

Table 1: Small Molecule Inhibitors of RSV Replication

| Compound | Target | Assay Type | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |

| Triazole-1 | L polymerase | CPE | HEp-2 | ~1 µM | > 50 µM | > 50 | |

| Azathioprine (AZA) | Viral transcription/replication | Fluorescence (rRSV-eGFP) | HeLa | 6.69 ± 1.41 µM | > 100 µM | > 14.9 | |

| 6-Mercaptopurine (6-MP) | Viral transcription/replication | Fluorescence (rRSV-eGFP) | HeLa | 3.13 ± 0.98 µM | > 100 µM | > 31.9 | |

| ML232 | Viral entry/early infection | CPE (luminescence) | HEp-2 | 2.25 µM | 30.8 µM | 13.7 | |

| RSV-604 | N protein | CPE | HEp-2 | Sub-micromolar | - | - | |

| EDP-323 | L protein (capping domain) | - | HEp-2 | 0.11 - 0.44 nM | > 10 µM | > 22,727 | |

| TP0591816 | Fusion (F) protein | XTT | HEp-2 | 0.0824 - 0.255 nM | > 10 µM | > 39,215 | |

| Tribenzamide derivative (2f) | - | - | HEp-2 | 35 - 44 nM (RSV-A) | > 100 µM | > 2272 | |

| Laby A1 | - | Cell-based | - | 0.39 µM | - | - |

Detailed Experimental Protocols

Protocol: Fluorescence-Based HTS Assay Using rRSV-eGFP

This protocol is adapted from a study that developed a fluorescence-based HTS assay for RSV inhibitors.

Materials:

-

HeLa cells

-

Recombinant RSV expressing eGFP (rRSV-eGFP)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Addition: The next day, add the test compounds at the desired final concentration (e.g., 10 µM for primary screening) to the cell culture plates. Include appropriate controls: no-virus control, virus control (DMSO only), and a positive control inhibitor (e.g., ribavirin).

-

Virus Infection: Immediately after adding the compounds, infect the cells with rRSV-eGFP at a multiplicity of infection (MOI) that results in a robust fluorescent signal at the desired time point (e.g., 48-72 hours post-infection).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Fluorescence Measurement: Measure the eGFP fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 509 nm emission).

-

Data Analysis:

-

Normalize the data to the virus control (0% inhibition) and no-virus control (100% inhibition).

-

Calculate the percentage of inhibition for each compound.

-

For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is based on HTS assays that measure the inhibition of RSV-induced CPE.

Materials:

-

HEp-2 cells

-

RSV (e.g., Long strain)

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 2% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

96-well or 384-well clear plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEp-2 cells into 96-well or 384-well plates. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound and Virus Addition: The following day, add the test compounds to the plates. Subsequently, add the RSV suspension at an MOI that causes significant CPE within 4-5 days.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound relative to the positive (no virus) and negative (virus only) controls.

-

Determine the EC50 (the concentration at which 50% of the CPE is inhibited) and the CC50 (the concentration at which 50% of the cells are killed in the absence of virus) for active compounds.

-

Calculate the Selectivity Index (SI = CC50/EC50).

-

Challenges and Future Directions in RSV HTS

Despite the advances in HTS for RSV, several challenges remain.

-

Virus Instability: RSV is an inherently unstable virus, which can lead to variability in HTS assays. Using frozen RSV-infected cells as the source of infectious material can help to overcome this issue.

-

Lack of Robust Animal Models: The development of effective RSV therapeutics has been hampered by the lack of animal models that fully recapitulate human disease.

-

Drug Resistance: The emergence of drug-resistant viral strains is a significant concern. Combination therapies with compounds that have different mechanisms of action may be necessary to increase antiviral potency and reduce the risk of resistance.

-

Fragmented Market Perception: The perception of a relatively small and fragmented market for RSV therapeutics may discourage investment from major pharmaceutical companies.

Future efforts in RSV HTS should focus on the development of more physiologically relevant assay systems, such as those using primary human airway epithelial cells or 3D organoid models. The identification of novel viral and host targets will also be crucial for the development of the next generation of RSV antivirals. Advances in understanding RSV epidemiology and improved point-of-care diagnostics will also be critical for the successful clinical development of new therapeutic agents.

Conclusion

High-throughput screening has proven to be an invaluable tool in the discovery of novel antiviral compounds against RSV. A variety of robust and reliable HTS assays are now available, enabling the screening of large and diverse chemical libraries. The continued application of these technologies, coupled with a deeper understanding of RSV biology and pathogenesis, holds great promise for the development of effective therapies to combat this important respiratory pathogen.

References

- 1. A fluorescence-based high-throughput antiviral compound screening assay against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Natural Product Inhibitors of Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural products with inhibitory activity against the respiratory syncytial virus (RSV). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics. This guide covers the classes of inhibitory compounds, their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows.

Introduction to RSV and the Need for Novel Inhibitors

Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] Despite its significant global health burden, therapeutic options remain limited.[2] The emergence of drug-resistant viral strains and the lack of a universally effective vaccine underscore the urgent need for new antiviral agents. Natural products, with their vast structural diversity and varied biological activities, represent a promising reservoir for the discovery of novel anti-RSV drug candidates.[2][3]

Classes of Natural Product Inhibitors of RSV

A diverse array of natural compounds has demonstrated anti-RSV activity. These can be broadly categorized into several major classes:

-

Flavonoids: This large class of polyphenolic compounds is widely distributed in plants. Several flavonoids, including quercetin, resveratrol, and myricetin, have been shown to inhibit RSV infection. Their mechanisms of action are often multifaceted, involving the inhibition of viral entry, replication, and modulation of host inflammatory responses.

-

Terpenoids: This class includes compounds like andrographolide, which has been shown to suppress RSV replication and subsequent inflammation.

-

Phenylpropanoid Glycosides: Acteoside, a prominent member of this class, has demonstrated significant anti-RSV effects by attenuating lung injury and suppressing necroptosis.

-

Alkaloids: Certain alkaloids have shown potential in mediating pro-inflammatory cytokines, thereby inactivating pathways like NF-κB that are crucial for RSV pathogenesis.

-

Polysaccharides: Polysaccharides derived from various natural sources have been reported to modulate host immune responses, such as the TLR/NF-κB pathway, contributing to their antiviral effects.

-

Marine Natural Products: The marine environment is a rich source of unique chemical structures with potent biological activities. Various marine-derived compounds have shown promise as antiviral agents against a range of viruses, including RSV.

Quantitative Data on Anti-RSV Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected natural products against RSV. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of uninfected host cells by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ (or IC₅₀), is a measure of the compound's therapeutic window.

Table 1: Flavonoids and their Anti-RSV Activity

| Compound | Virus Strain | Cell Line | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Resveratrol | PRV | - | 17.17 (IC₅₀) | >100 | >5.82 | |

| Quercetin | RV | - | - | - | - | |

| Cyanidin | RSV A2 | A549 | - | - | - |

Table 2: Other Natural Products and their Anti-RSV Activity

| Compound | Virus Strain | Cell Line | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Acteoside | - | V79 | - | 73.80 (MTT) | - | |

| Andrographolide | RSV | A549, 16HBE | - | - | - | |

| Azathioprine | RSV-mGFP | - | 6.69 ± 1.41 (IC₅₀) | - | - | |

| 6-Mercaptopurine | RSV-mGFP | - | 3.13 ± 0.98 (IC₅₀) | - | - |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-RSV activity of natural products.

Plaque Reduction Neutralization Test (PRNT)

The plaque reduction neutralization test is a standard method for quantifying the titer of neutralizing antibodies to RSV or for determining the antiviral activity of a compound.

Materials:

-

HEp-2 or Vero cells

-

RSV (e.g., A2 strain)

-

Complete culture medium (e.g., DMEM with 2% FBS)

-

Test compound dilutions

-

Overlay medium (e.g., medium containing 0.5% methylcellulose)

-

Fixative solution (e.g., 80% acetone)

-

Primary antibody (e.g., anti-RSV F monoclonal antibody)

-

Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for visualization (e.g., True Blue TMB)

Procedure:

-

Seed HEp-2 or Vero cells in 24-well or 96-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Mix an equal volume of each compound dilution with a known amount of RSV (e.g., 50 plaque-forming units, pfu).

-

Incubate the virus-compound mixture for 1 hour at 37°C to allow for neutralization.

-

Remove the culture medium from the cells and inoculate with the virus-compound mixtures.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and add the overlay medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days until plaques are visible.

-

Remove the overlay medium and fix the cells with the fixative solution.

-

Perform immunostaining by incubating with the primary antibody, followed by the secondary antibody.

-

Add the substrate to visualize the plaques.

-

Count the number of plaques in each well.

-

The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

-

HEp-2 or A549 cells

-

RSV

-

Complete culture medium

-

Test compound dilutions

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

-

Seed HEp-2 or A549 cells in 96-well plates.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells.

-

Infect the cells with RSV at a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within 4-6 days.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation period, assess cell viability using a suitable reagent. For MTT, add the reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.

-

The EC₅₀ value is the compound concentration that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific viral inhibition or simply due to the compound's toxicity to the host cells.

Materials:

-

HEp-2 or A549 cells (uninfected)

-

Complete culture medium

-

Test compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

-

Seed HEp-2 or A549 cells in 96-well plates.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells.

-

Include a "cells only" control (with medium) and a "medium only" blank.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

The CC₅₀ value is determined from the dose-response curve as the concentration that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Natural products can interfere with RSV infection by modulating various host cell signaling pathways. A key pathway is the NF-κB signaling pathway , which is a major regulator of pro-inflammatory cytokine and chemokine gene expression in response to RSV infection. RSV infection can activate NF-κB through both canonical and non-canonical pathways, often involving pattern recognition receptors like RIG-I and TLRs, and adaptor proteins such as MAVS and TRAF6. Some natural products, such as acteoside and andrographolide, have been shown to suppress the activation of the NF-κB pathway, thereby reducing the inflammatory response.

Caption: RSV-induced NF-κB signaling pathway and points of inhibition by natural products.

Another relevant pathway involves the regulation of PIM1 kinase and BCL2 . Flavonoids like resveratrol and apigenin have been suggested to regulate the activity of these proteins, which are involved in inflammation and apoptosis, respectively.

Caption: Modulation of PIM1 and BCL2 by flavonoids in the context of RSV infection.

Experimental Workflows

The process of screening natural products for anti-RSV activity typically follows a structured workflow, starting from initial high-throughput screening to more detailed characterization of lead compounds.

Caption: General experimental workflow for screening natural products against RSV.

A more specific workflow for a time-of-addition assay helps to elucidate the stage of the viral life cycle that a compound inhibits.

Caption: Workflow for a time-of-addition assay to determine the mechanism of action.

Conclusion and Future Directions

Natural products offer a rich and diverse source of chemical scaffolds for the development of novel anti-RSV therapeutics. The compounds highlighted in this guide demonstrate a range of mechanisms, including direct antiviral effects and modulation of the host immune response. Future research should focus on the isolation and characterization of new natural products, the elucidation of their precise mechanisms of action, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The integration of high-throughput screening technologies, advanced analytical techniques, and in vivo disease models will be crucial in translating the promise of natural products into effective clinical treatments for RSV infection.

References

Understanding the Molecular Targets of RSV Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets of Respiratory Syncytial Virus (RSV) inhibitors, detailing the mechanisms of action of key antiviral compounds and the experimental protocols used to characterize them.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The significant global health burden of RSV has driven extensive research and development of antiviral therapies. These efforts have identified several key viral proteins that are essential for the RSV replication cycle, making them prime targets for inhibitor development. This guide focuses on the three main molecular targets: the Fusion (F) protein, the Nucleocapsid (N) protein, and the large polymerase (L) protein of the RNA-dependent RNA polymerase complex.

Molecular Targets of RSV Inhibitors

The RSV genome is a single-stranded, negative-sense RNA that encodes 11 proteins.[1] The primary targets for small-molecule inhibitors are the viral proteins directly involved in entry into the host cell and replication of the viral genome.

The Fusion (F) Glycoprotein

The RSV F protein is a class I fusion protein located on the surface of the virion. It is essential for the entry of the virus into the host cell by mediating the fusion of the viral envelope with the host cell membrane.[1][2][3] The F protein exists in two main conformations: a metastable prefusion state and a highly stable postfusion state.[2] The transition from the prefusion to the postfusion conformation is a critical step for membrane fusion and viral entry. This conformational change makes the prefusion F protein a major target for neutralizing antibodies and small-molecule inhibitors.

Mechanism of Inhibition: Most small-molecule fusion inhibitors bind to a pocket within the central cavity of the prefusion F protein. This binding stabilizes the prefusion conformation, preventing the structural rearrangements necessary for membrane fusion.

The Nucleocapsid (N) Protein

The RSV N protein is a structural protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex. This encapsidation is crucial for protecting the viral RNA and serves as the template for viral transcription and replication by the viral polymerase complex. The N protein is highly conserved among RSV strains, making it an attractive target for antiviral drug development.

Mechanism of Inhibition: N-protein inhibitors interfere with the function of the N protein, thereby disrupting viral replication. Some inhibitors have been shown to bind directly to the N protein, although the precise mechanism of disrupting RNP function is still under investigation for many compounds. Resistance mutations to some N-protein inhibitors have been mapped to the N gene, confirming it as the direct target.

The Large (L) Polymerase Protein

The RSV L protein is the catalytic subunit of the viral RNA-dependent RNA polymerase (RdRp). The L protein, in complex with the phosphoprotein (P), carries out the transcription of viral mRNAs and the replication of the viral RNA genome. The enzymatic activities of the L protein are essential for the viral life cycle, making it a key target for antiviral intervention.

Mechanism of Inhibition: L-protein inhibitors can be broadly categorized into two classes:

-

Nucleoside/Nucleotide Analogues: These compounds act as chain terminators during RNA synthesis. They are incorporated into the growing RNA chain by the L protein, leading to premature termination of transcription or replication.

-

Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to allosteric sites on the L protein, inducing conformational changes that inhibit its polymerase activity. Resistance mutations for various NNIs have been identified in different domains of the L protein, indicating multiple potential binding sites.

Quantitative Data on RSV Inhibitors

The following tables summarize the in vitro activity of representative RSV inhibitors against their respective molecular targets. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values are provided, along with the specific RSV strain, cell line, and assay used for determination.

Table 1: Fusion (F) Protein Inhibitors

| Compound | RSV Strain(s) | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference(s) |

| Presatovir (GS-5806) | 75 clinical isolates (A and B) | HEp-2 | CPE | Mean EC₅₀ = 0.43 nM | |

| Sisunatovir (RV521) | 14 clinical A, 10 clinical B | HEp-2 | - | EC₅₀ = 0.1 - 1.4 nM | |

| BMS-433771 | A and B groups | - | - | Mean EC₅₀ = 20 nM | |

| MDT-637 | RSV-A Long | HEp-2 | qPCR | IC₅₀ = 1.42 ng/mL | |

| MDT-637 | 4 clinical strains | HEp-2 | qPCR | IC₅₀ = 0.36 - 3.4 ng/mL | |

| VP-14637 | RSV | Hep-2 | CPE | EC₅₀ = 1.4 nM |

Table 2: Nucleocapsid (N) Protein Inhibitors

| Compound | RSV Strain(s) | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference(s) |

| EDP-938 | RSV A and B | - | - | >20-fold more potent than RSV604 | |

| RSV604 | RSV A2 | HeLa | ELISA | EC₅₀ = 2 µM | |

| Pfizer Compound | RSV A2 | Hep-2 | Plaque Reduction | EC₅₀ = 1.9 nM |

Table 3: Large (L) Polymerase Protein Inhibitors

| Compound | RSV Strain(s) | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference(s) |

| ALS-8176 (prodrug of ALS-8112) | RSV A2 and B1 | HEp-2 | - | EC₅₀ = 0.153 µM and 0.132 µM | |

| ALS-8112-TP | - | - | in vitro RNP transcription | IC₅₀ = 0.020 µM | |

| AZ-27 | RSV A2 | HEp-2 | ELISA | EC₅₀ = nanomolar range | |

| PC786 | RSV A2 | HEp-2 | Mini-genome | IC₅₀ = 0.5 nM | |

| JNJ-8003 | RSV A2 | - | Reporter Assay | EC₅₀ = 0.78 nM | |

| JNJ-8003 | - | - | in vitro RdRp assay | IC₅₀ = 0.67 nM | |

| Triazole-1 | RSV A and B | HEp-2 | CPE | IC₅₀ ≈ 1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize RSV inhibitors.

Cell-Based Assays

This assay is a gold standard for quantifying the infectious virus titer and assessing the neutralizing activity of antibodies or the inhibitory effect of antiviral compounds.

Materials:

-

Vero or HEp-2 cells

-

RSV stock of known titer (PFU/mL)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., growth medium containing 0.5%-1% methylcellulose or agarose)

-

Test compounds or antibodies at various dilutions

-

Fixative solution (e.g., 10% formalin or 80% acetone)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

RSV F protein-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

Procedure:

-

Cell Seeding: Seed Vero or HEp-2 cells in 6-well or 24-well plates to form a confluent monolayer on the day of infection.

-

Compound/Antibody Preparation: Prepare serial dilutions of the test compound or antibody in infection medium.

-

Virus-Inhibitor Incubation: Mix the diluted compound/antibody with a known amount of RSV (e.g., 50-100 PFU per well) and incubate for 1 hour at 37°C to allow for neutralization or inhibition.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the virus-inhibitor mixture.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with the overlay medium. The viscous overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until plaques are visible.

-

Plaque Visualization:

-

Crystal Violet Staining: Fix the cells with the fixative solution and then stain with crystal violet. Plaques will appear as clear zones against a purple background of stained cells.

-

Immunostaining: Fix the cells and then perform an immunoassay using an RSV F protein-specific primary antibody, followed by an HRP-conjugated secondary antibody and a precipitating TMB substrate to visualize the plaques.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

This is a higher-throughput alternative to the plaque reduction assay, often performed in 96-well plates.

Materials:

-

HEp-2 or A549 cells

-

RSV stock

-

Growth and infection media

-

Test compounds or antibodies

-

Fixative solution

-

Primary antibody against an RSV protein (e.g., anti-F)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

-

Substrate for the enzyme (e.g., TMB)

-

MTT reagent (for viability-based readout)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates to form a confluent monolayer.

-

Compound/Antibody Dilution: Prepare serial dilutions of the test compounds or antibodies.

-

Virus-Inhibitor Incubation: Mix the diluted compounds/antibodies with a standardized amount of RSV and incubate for 1 hour at 37°C.

-

Infection: Add the virus-inhibitor mixtures to the cell monolayers.

-

Incubation: Incubate the plates for 3-5 days at 37°C.

-

Readout:

-

ELISA-based: Fix the cells and perform an in-cell ELISA to detect the amount of viral antigen. The optical density is proportional to the amount of viral replication.

-

Fluorescence-based: If using a recombinant RSV expressing a fluorescent protein (e.g., GFP), the fluorescence intensity can be measured directly using a plate reader.

-

MTT Assay: Add MTT reagent to the wells. Viable, uninfected cells will convert MTT to a colored formazan product, which can be quantified spectrophotometrically. The optical density is inversely proportional to the viral cytopathic effect.

-

-

Calculation: Determine the compound concentration that results in a 50% reduction of the signal (viral antigen, fluorescence, or cell viability) compared to the virus control.

Biochemical Assays

This assay directly measures the activity of the RSV RdRp and is used to screen for and characterize L-protein inhibitors.

Materials:

-

Purified recombinant RSV L-P complex

-

Short RNA template corresponding to the viral promoter region

-

Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled NTP (e.g., [α-³²P]GTP or [α-³²P]CTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

Test compounds

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified L-P complex, RNA template, and the test compound at various concentrations in the reaction buffer.

-

Initiation: Start the reaction by adding the mixture of NTPs, including the radiolabeled NTP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding a stop buffer containing EDTA and formamide.

-

Analysis: Denature the RNA products by heating and separate them by size on a denaturing polyacrylamide gel.

-

Detection: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

-

Quantification: Quantify the intensity of the bands corresponding to the RNA products.

-

Calculation: Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the polymerase activity by 50% compared to the no-inhibitor control.

Biophysical Assays

SPR is used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time without the need for labels.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified target protein (e.g., recombinant F, N, or L protein)

-

Test compound (analyte)

-

Immobilization buffers (e.g., acetate buffer at a specific pH)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of the sensor chip using amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor chip surface at a constant flow rate.

-

Association and Dissociation: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to (association phase) and dissociates from (dissociation phase) the immobilized ligand. This change is measured in Resonance Units (RU).

-

Regeneration: After each analyte injection, inject the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in RSV infection and a typical workflow for inhibitor screening.

RSV-Induced Innate Immune Signaling

RSV infection triggers several innate immune signaling pathways, primarily through the recognition of viral RNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

Caption: RSV recognition by PRRs triggers IFN and cytokine production.

MAPK Signaling Pathway in RSV Infection

RSV infection also activates Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a role in the inflammatory response.

Caption: RSV activates ERK, p38, and JNK MAPK pathways.

Experimental Workflow for RSV Inhibitor Screening

This diagram outlines a typical high-throughput screening (HTS) and hit-to-lead workflow for the discovery of novel RSV inhibitors.

Caption: Workflow for discovery and development of RSV inhibitors.

Conclusion

The development of RSV inhibitors has made significant strides, with several compounds targeting the F, N, and L proteins showing promise in preclinical and clinical studies. A thorough understanding of the molecular mechanisms of these inhibitors and the application of robust experimental methodologies are crucial for the continued advancement of effective antiviral therapies against RSV. This guide provides a foundational resource for researchers in the field, summarizing key data and protocols to aid in the discovery and development of the next generation of RSV inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Respiratory Syncytial Virus Infection Upregulates NLRC5 and Major Histocompatibility Complex Class I Expression through RIG-I Induction in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Respiratory Syncytial Virus Replicon That Is Noncytotoxic and Capable of Long-Term Foreign Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

RSV N Protein as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The viral nucleoprotein (N) is an essential, highly conserved protein crucial for the RSV life cycle, making it an attractive target for novel antiviral therapies. The N protein encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex that serves as the template for viral transcription and replication.[1][2] This guide provides an in-depth technical overview of the RSV N protein as a therapeutic target, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. By targeting a fundamental and conserved component of the viral machinery, N protein inhibitors offer a promising strategy to combat RSV infection, with the potential for a higher barrier to resistance compared to drugs targeting more variable viral components.[1]

The RSV Nucleoprotein (N): Structure, Function, and Role in the Viral Lifecycle

The RSV N protein is a 391-amino acid phosphoprotein that exists in two main states: a monomeric, RNA-free form (N⁰) and a polymeric form assembled into the nucleocapsid.[3] The N protein is composed of two core domains, an N-terminal domain (NTD) and a C-terminal domain (CTD), which clamp around the viral RNA.[4]

Key Functions of the RSV N Protein:

-

RNA Encapsidation: The primary function of the N protein is to bind to the viral RNA genome, protecting it from degradation and forming the helical ribonucleoprotein (RNP) complex. This encapsidation is essential for both viral replication and transcription.

-

Template for RNA Synthesis: The N-RNA complex, along with the viral polymerase (L protein), phosphoprotein (P), and the M2-1 protein, forms the active RNA synthesis machinery.

-

Interaction with Viral Proteins: The N protein interacts with several other RSV proteins, including the phosphoprotein (P) and the M2-1 protein. The P protein acts as a chaperone, preventing the N protein from binding non-specifically to cellular RNA and delivering it to the nascent viral RNA. The interaction with M2-1 is crucial for the association of the nucleocapsid with the matrix (M) protein during virion assembly.

-

Immune Evasion: The N protein plays a role in evading the host's innate immune response. It has been shown to sequester key host antiviral signaling proteins, such as MDA5 and MAVS, into cytoplasmic inclusion bodies, thereby inhibiting the production of type I interferons.

The central role of the N protein in these critical viral processes underscores its potential as a high-value therapeutic target.

Small Molecule Inhibitors of the RSV N Protein

Several small molecule inhibitors targeting the RSV N protein have been discovered and are in various stages of development. These inhibitors typically work by disrupting the function of the N protein, thereby inhibiting viral replication.

Quantitative Data for RSV N Protein Inhibitors

The following table summarizes the in vitro efficacy of key small molecule inhibitors targeting the RSV N protein.

| Compound | Target | Assay Type | Cell Line | RSV Strain(s) | IC50 / EC50 | Citation(s) |

| RSV604 | N Protein | Plaque Reduction | HEp-2 | A2, Long, B, RSS | 0.5 - 0.9 µM (EC50) | |

| CPE Inhibition | HEp-2 | RSV-A Long | ~1.4 µM (EC50) | |||

| Viral RNA Reduction | HEp-2 | RSV-A Long | ~2 µM (EC50) | |||

| RSV ELISA | HeLa, HEp-2 | A2 | ~2 µM (EC50) | |||

| EDP-938 (Zelicapavir) | N Protein | CPE Inhibition | HEp-2 | RSV-A Long | 52 ± 12 nM (EC50) | |

| Viral RNA Reduction | HEp-2 | RSV-A Long | 89 ± 16 nM (EC50) | |||

| Virospot Reduction | Multiple | RSV-A, RSV-B | 43 nM (EC50, avg for A), 51 nM (EC50, avg for B) | |||

| CPE Inhibition | HBECs | Long (A), M37 (A), VR-955 (B) | 21, 23, 64 nM (EC50) | |||

| Pfizer Compound (Ex 2) | N Protein | Plaque Reduction | HEp-2 | A2 | 1.9 nM (EC50) | |

| Cytotoxicity | Primary human bone marrow mononuclear cells | N/A | >50 µM (IC50) |

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions, cell line, and virus strain used.

Signaling Pathways and Mechanisms of Action

Viral Replication and Transcription Complex

The RSV N protein is a central component of the viral replication and transcription machinery. Its interaction with the P and M2-1 proteins is critical for the proper function of the RNP complex.

Immune Evasion by N Protein

The RSV N protein contributes to immune evasion by sequestering host pattern recognition receptors (PRRs) and downstream signaling molecules into viral-induced inclusion bodies. This sequestration prevents the activation of the type I interferon response.

Key Experimental Protocols

Recombinant RSV N Protein Expression and Purification from E. coli

This protocol outlines the expression and purification of the RSV N protein, often in a complex with a fragment of the P protein (N⁰P) to maintain its RNA-free state.

1. Expression:

- Transform E. coli BL21(DE3) cells with a plasmid co-expressing His-tagged N protein and the N-terminal domain of the P protein.

- Grow a 4 L culture in Luria Broth (LB) at 37°C until the OD₆₀₀ reaches 0.6-0.8.

- Reduce the temperature to 16°C and induce protein expression with 0.5 mM IPTG overnight.

- Harvest the cells by centrifugation.

2. Lysis:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 500 mM NaCl, 5 mM imidazole, 10% glycerol, 0.2% NP-40).

- Lyse the cells by sonication and clarify the lysate by centrifugation.

3. Purification:

- Affinity Chromatography: Load the supernatant onto a cobalt or Ni-NTA affinity column. Wash the column and elute the His-tagged N⁰P complex with an imidazole gradient.

- Ion-Exchange Chromatography: Further purify the protein using an anion exchange column (e.g., Q column) to remove contaminating nucleic acids.

- Size-Exclusion Chromatography: Perform a final polishing step using a size-exclusion column (e.g., Superdex 200) to obtain a homogenous N⁰P complex.

- Quality Control: Assess protein purity by SDS-PAGE and confirm the absence of RNA contamination by measuring the A260/A280 ratio.

start [label="E. coli Culture\n(N-P co-expression)", shape=ellipse, fillcolor="#FBBC05"];

induction [label="IPTG Induction"];

harvest [label="Cell Harvest"];

lysis [label="Sonication & Lysis"];

clarification [label="Centrifugation"];

affinity [label="Affinity Chromatography\n(Co/Ni-NTA)"];

ion_exchange [label="Ion-Exchange\nChromatography (Q-column)"];

size_exclusion [label="Size-Exclusion\nChromatography"];

qc [label="Purity & A260/A280\nAnalysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> induction -> harvest -> lysis -> clarification -> affinity -> ion_exchange -> size_exclusion -> qc;

}

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the inhibitory effect of a compound on viral replication.

1. Cell Seeding:

- Seed a suitable cell line (e.g., HEp-2 or Vero cells) in 96-well plates to form a confluent monolayer.

2. Compound and Virus Preparation:

- Prepare serial dilutions of the test compound.

- Dilute the RSV stock to a concentration that will produce a countable number of plaques (e.g., 100-200 PFU/well).

3. Infection:

- Mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C.

- Remove the culture medium from the cells and infect with the virus-compound mixture.

4. Incubation and Overlay:

- After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) with the corresponding compound concentration.

- Incubate for 3-5 days at 37°C until plaques are visible.

5. Plaque Visualization and Counting:

- Fix the cells (e.g., with methanol or formalin).

- Stain the cells with a solution such as crystal violet or use immunostaining with an anti-RSV antibody to visualize the plaques.

- Count the number of plaques in each well.

6. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

- Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RSV Minigenome Assay

This cell-based assay allows for the study of RSV RNA synthesis in the absence of a full viral infection, making it ideal for screening inhibitors of the viral polymerase complex.

1. Plasmids:

- An expression plasmid for T7 RNA polymerase.

- Plasmids expressing the essential components of the RNP complex: N, P, L, and M2-1.

- A minigenome plasmid containing a reporter gene (e.g., luciferase or CAT) flanked by the RSV leader and trailer sequences, under the control of a T7 promoter.

2. Transfection:

- Co-transfect a suitable cell line (e.g., HEp-2 or BSR-T7) with the plasmids listed above.

- Add serial dilutions of the test compound to the cells.

3. Incubation:

- Incubate the cells for 24-48 hours to allow for protein expression and minigenome transcription/replication.

4. Reporter Gene Assay:

- Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

5. Data Analysis:

- Calculate the percentage of inhibition of reporter gene expression for each compound concentration.

- Determine the EC50 value.

In Vivo Models for Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of RSV N protein inhibitors.

-

Cotton Rat (Sigmodon hispidus): This is a semi-permissive model that supports RSV replication in the upper and lower respiratory tracts. It has been instrumental in the preclinical evaluation of several RSV antivirals. Efficacy is typically assessed by measuring the reduction in viral load in lung homogenates via plaque assay or RT-qPCR.

-

BALB/c Mouse: While less permissive than cotton rats, the mouse model is widely used due to the availability of immunological reagents and transgenic strains. It is valuable for studying the host immune response to infection and the effects of antiviral compounds on inflammation.

Conclusion and Future Directions

The RSV nucleoprotein is a highly validated and promising target for the development of novel antiviral therapeutics. Its conserved nature and essential functions in the viral life cycle make it an attractive alternative to targeting more variable viral proteins. Small molecule inhibitors such as EDP-938 have demonstrated potent in vitro and in vivo activity, highlighting the feasibility of this approach.

Future research should focus on:

-

Structural Biology: Elucidating the high-resolution structures of the N protein in complex with inhibitors to guide structure-based drug design and improve potency and selectivity.

-

Resistance Profiling: Continued monitoring and characterization of resistance mutations to current N protein inhibitors to anticipate and overcome potential clinical challenges.

-

Combination Therapies: Investigating the synergistic effects of combining N protein inhibitors with antivirals targeting other viral proteins (e.g., fusion or polymerase inhibitors) to enhance efficacy and reduce the likelihood of resistance.

-

Host-Targeted Therapies: Exploring strategies to disrupt the interaction between the N protein and host factors involved in immune evasion as a complementary therapeutic approach.

The continued development of potent and safe RSV N protein inhibitors holds the promise of a new era in the management of RSV disease, offering a much-needed therapeutic option for vulnerable populations worldwide.

References

- 1. Generation and Assembly of Virus-Specific Nucleocapsids of the Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimal Conditions for In Vitro Assembly of Respiratory Syncytial Virus Nucleocapsid-like Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Evaluation of Respiratory Syncytial Virus (RSV) Replication Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the preclinical evaluation of respiratory syncytial virus (RSV) replication inhibitors. This document outlines detailed experimental protocols for key in vitro and in vivo assays, summarizes quantitative efficacy data for various inhibitor classes, and visualizes critical signaling pathways and experimental workflows.

Introduction to RSV and the Need for Replication Inhibitors